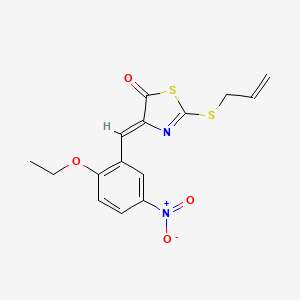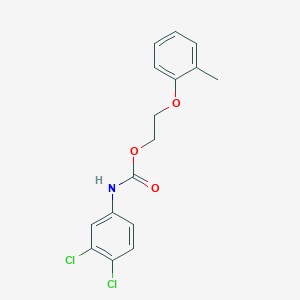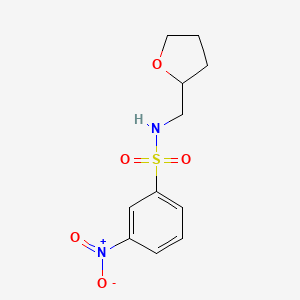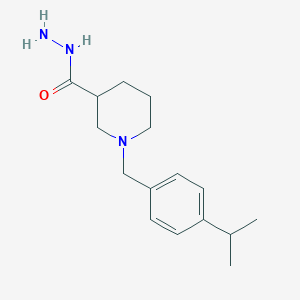
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has been extensively studied in scientific research for its various biological and pharmacological properties. This compound has been found to possess significant antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
作用机制
The mechanism of action of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of inflammatory mediators by suppressing the activity of COX-2. Additionally, it has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to possess significant biological activity, which makes it a potential candidate for the development of new drugs. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is the development of new drugs based on the structure of this compound. It is also important to further investigate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, more studies are needed to explore the potential therapeutic applications of this compound in various diseases. Finally, it is important to optimize the synthesis method to obtain a high yield and purity of the compound.
合成方法
The synthesis of 2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-ethoxy-5-nitrobenzaldehyde with allylthiol and 2-aminothiazole in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to obtain a high yield and purity of the compound.
科学研究应用
2-(allylthio)-4-(2-ethoxy-5-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its various biological and pharmacological properties. It has been found to possess significant antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
(4Z)-4-[(2-ethoxy-5-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-3-7-22-15-16-12(14(18)23-15)9-10-8-11(17(19)20)5-6-13(10)21-4-2/h3,5-6,8-9H,1,4,7H2,2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJUENIMGLWAJT-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-oxo-4-{2-[(2-phenylcyclopropyl)carbonyl]hydrazino}butanoate](/img/structure/B5195444.png)
![2,2,2-trichloroethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195454.png)
![1-methyl-3-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5195468.png)



![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5195496.png)
![N-(4-bromophenyl)-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5195506.png)
![N-(4-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5195513.png)


![N-[(benzylamino)carbonothioyl]valine](/img/structure/B5195542.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)